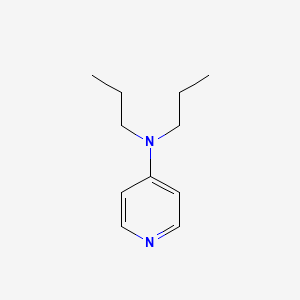

N,N-Dipropylpyridin-4-Amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dipropylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-3-9-13(10-4-2)11-5-7-12-8-6-11/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERPFDRCBSOYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498816 | |

| Record name | N,N-Dipropylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69008-70-4 | |

| Record name | N,N-Dipropylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-Dipropylpyridin-4-Amine physical properties

An In-depth Technical Guide to the Physical Properties of N,N-Dipropylpyridin-4-Amine

Introduction

This compound, a dialkylamino pyridine derivative, is a molecule of significant interest in organic synthesis and materials science. Structurally analogous to the well-known nucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP), it features two propyl groups in place of methyl groups on the exocyclic nitrogen atom. This modification sterically shields the nitrogen while also altering its electronic properties through inductive effects, influencing its nucleophilicity, basicity, and overall physical behavior. This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data from the scientific literature and field-proven methodologies for their experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's characteristics for application in catalysis, synthesis, and materials development.

Molecular and Physicochemical Properties

A foundational understanding of a compound begins with its basic molecular and physical descriptors. These properties are fundamental for everything from reaction stoichiometry and solvent selection to purification and storage.

| Property | Value | Source(s) |

| CAS Number | 69008-70-4 | [1][2] |

| Molecular Formula | C₁₁H₁₈N₂ | [2] |

| Molecular Weight | 178.27 g/mol | [2] |

| Appearance | Yellow to pale brown oil/liquid | [3][4] |

Below is a diagram illustrating the chemical structure of this compound with atom numbering used for spectroscopic assignments.

Caption: Acid-base equilibrium of this compound.

Spectroscopic Properties

Spectroscopic data provides a fingerprint of a molecule, confirming its identity and providing detailed information about its electronic and bonding structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The data presented here is consistent with published findings. [4]

Proton (¹H) NMR Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 8.15 | d | 5.2 | 2H |

| H-3, H-5 | 6.43 | d | 5.2 | 2H |

| H-1' | 3.24 | m | - | 4H |

| H-2' | 1.61 | m | - | 4H |

| H-3' | 0.94 | t | - | 6H |

Solvent: CDCl₃, Frequency: 400 MHz

Expert Interpretation : The two doublets at 8.15 and 6.43 ppm are characteristic of a 4-substituted pyridine ring. The downfield shift of the H-2/H-6 protons is due to their proximity to the electronegative ring nitrogen. The signals for the propyl chains appear in the aliphatic region. The triplet at 0.94 ppm corresponds to the terminal methyl (CH₃) groups, and the multiplets at 3.24 and 1.61 ppm represent the two methylene (CH₂) groups, with the H-1' protons being deshielded by the adjacent amino nitrogen.

Carbon (¹³C) NMR Data

| Assignment | Chemical Shift (δ, ppm) |

| C-4 | 153.4 |

| C-2, C-6 | 147.2 |

| C-3, C-5 | 106.4 |

| C-1' | 52.1 |

| C-2' | 20.1 |

| C-3' | 11.3 |

Solvent: CDCl₃, Frequency: 100 MHz

Expert Interpretation : The ¹³C spectrum confirms the structure. The C-4 carbon, directly attached to the electron-donating amino group, is the most deshielded of the pyridine carbons. The C-2/C-6 and C-3/C-5 carbons appear as single peaks due to the molecule's symmetry. The three distinct signals in the aliphatic region (52.1, 20.1, and 11.3 ppm) correspond to the three unique carbon environments of the n-propyl chains.

Protocol for NMR Sample Preparation

-

Material : Weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry vial. [5]2. Solvent : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing an internal standard (e.g., 0.03% TMS). [6]3. Dissolution : Gently swirl the vial to ensure the sample is completely dissolved. The solution must be homogeneous and free of any particulate matter.

-

Transfer : Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This filtration step is critical to remove any dust or solid impurities that would degrade the magnetic field homogeneity and, consequently, the spectral resolution.

-

Capping and Labeling : Cap the NMR tube and label it clearly. The sample is now ready for analysis.

Caption: Workflow for NMR sample preparation.

Infrared (IR) Spectroscopy

A full, published IR spectrum for this compound is not available. However, based on its functional groups, the characteristic absorption bands can be predicted.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2960-2850 | C-H Stretch | Aliphatic (Propyl Chains) |

| ~1600, ~1510 | C=C, C=N Stretch | Aromatic Ring Skeletal |

| ~1370 | C-N Stretch | Aryl-Amine |

| ~1220 | C-N Stretch | Alkyl-Amine |

Protocol for FT-IR Analysis using an ATR Accessory

The Attenuated Total Reflectance (ATR) technique is a modern, rapid, and reliable method for acquiring IR spectra of liquid samples without complex preparation.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or residue signals from the sample spectrum.

-

Sample Application : Place a single drop of this compound directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

-

Spectrum Acquisition : Lower the ATR press to ensure good contact between the liquid sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

Cleaning : After analysis, thoroughly clean the ATR crystal. Wipe away the sample with a soft tissue soaked in a suitable solvent (e.g., isopropanol), then wipe dry with another clean tissue.

Conclusion

This technical guide consolidates the known physical properties of this compound and provides robust, field-tested methodologies for the determination of uncharacterised attributes. While thermal and pKa data remain to be formally published, the detailed spectroscopic fingerprint (¹H and ¹³C NMR) provides unambiguous structural confirmation. The provided protocols are designed to yield reliable, reproducible data, empowering researchers to fully characterize this versatile compound and confidently integrate it into their synthetic and materials science workflows.

References

-

Tandon, R., & Nigst, T. A. (n.d.). Supplementary Information for Inductive Effects Through Alkyl Groups - How Long is Long Enough? Ludwig-Maximilians-Universität München. Retrieved from [Link]

-

Zipse, H. (n.d.). Tailor-Made Highly Nucleophilic Pyridines for Organocatalysis. Ludwig-Maximilians-Universität München. Retrieved from [Link]

-

Acar, Ç., & Idil, O. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 50(Special Issue G), 64-69. Retrieved from [Link]

-

Stewart, J. J. P. (2021). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 26(15), 4621. Retrieved from [Link]

-

(n.d.). Supporting Information for A direct metal-free C2-H functionalization of quinoline N-oxides. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

-

(n.d.). Sample preparation for FT-IR. University of the West Indies. Retrieved from [Link]

-

University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Chem-Master. (n.d.). 5-Chloropyridazin-4-amine. Retrieved from [Link]

-

Maya, M., et al. (2021). How to prepare a liquid sample for FTIR spectrum? ResearchGate. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Santa Monica College. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

(n.d.). NMR Sample preparation and Analysis. University of Manchester. Retrieved from [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Ossowski, I. (2018). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

(n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

AccelaChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of N,N-Dipropylpyridin-4-Amine

Foreword

In the landscape of contemporary drug discovery and development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Among its myriad derivatives, 4-aminopyridines have garnered significant attention due to their potent biological activities, primarily as potassium channel blockers. This technical guide delves into the molecular architecture and physicochemical characteristics of a specific, yet underexplored, member of this family: N,N-Dipropylpyridin-4-Amine .

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a cursory overview to provide a detailed examination of the compound's structural features, a plausible and detailed synthetic route, predicted spectroscopic signatures, and a discussion of its potential applications in neuroscience and beyond. By synthesizing established chemical principles with data from closely related analogs, this guide aims to be a valuable resource for those seeking to understand and utilize this compound in their research endeavors.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₁H₁₈N₂, is a tertiary amine derivative of 4-aminopyridine. The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The key structural feature is the substitution at the 4-position of this ring with a di-n-propylamino group. This substitution pattern significantly influences the molecule's electronic properties, basicity, and lipophilicity compared to its parent compound, 4-aminopyridine.

The presence of the two n-propyl chains introduces a degree of conformational flexibility and significantly increases the lipophilicity of the molecule. This is a critical parameter in drug design, as it affects solubility, membrane permeability, and pharmacokinetic properties. The lone pair of electrons on the exocyclic nitrogen atom is delocalized into the pyridine ring, increasing the electron density of the ring system and influencing its reactivity.

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₈N₂ | - |

| Molecular Weight | 178.27 g/mol | - |

| CAS Number | 69008-70-4 | [1] |

| Appearance | Predicted: Colorless to pale yellow oil or solid | General property of similar aliphatic amines |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| pKa (of conjugate acid) | Predicted: ~9.5-10.5 | Estimated based on related dialkylaminopyridines |

| LogP | Predicted: ~2.5-3.5 | Calculated using computational models |

digraph "N_N_Dipropylpyridin_4_Amine_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for the pyridine ring N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Nodes for the dipropylamino group N_amino [label="N", pos="0,-3!"]; C_propyl1_1 [label="CH₂", pos="-1.5,-3.75!"]; C_propyl1_2 [label="CH₂", pos="-2.5,-4.5!"]; C_propyl1_3 [label="CH₃", pos="-3.5,-5.25!"]; C_propyl2_1 [label="CH₂", pos="1.5,-3.75!"]; C_propyl2_2 [label="CH₂", pos="2.5,-4.5!"]; C_propyl2_3 [label="CH₃", pos="3.5,-5.25!"];

// Edges for the pyridine ring N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""];

// Edge connecting the dipropylamino group to the pyridine ring C4 -- N_amino [label=""];

// Edges for the propyl chains N_amino -- C_propyl1_1 [label=""]; C_propyl1_1 -- C_propyl1_2 [label=""]; C_propyl1_2 -- C_propyl1_3 [label=""]; N_amino -- C_propyl2_1 [label=""]; C_propyl2_1 -- C_propyl2_2 [label=""]; C_propyl2_2 -- C_propyl2_3 [label=""]; }

Figure 1: 2D Molecular Structure of this compound.

Synthesis of this compound

The synthesis of N,N-disubstituted 4-aminopyridines can be achieved through several established methods. The most direct approaches involve the N-alkylation of 4-aminopyridine. Two plausible and efficient methods are presented below: direct N,N-dialkylation with an alkyl halide and reductive amination.

Method 1: Direct N,N-Dialkylation

This method involves the direct reaction of 4-aminopyridine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a strong base. The base is crucial for the deprotonation of the amino group, forming a more nucleophilic amide anion that readily reacts with the alkyl halide. A general protocol for the symmetrical dialkylation of 4-aminopyridine has been described using potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO).[2]

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopyridine (1.0 equivalent).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the 4-aminopyridine.

-

Base Addition: To the stirred solution, add potassium tert-butoxide (t-BuOK) (2.2 equivalents) portion-wise at room temperature. The reaction mixture is expected to change color.

-

Stirring: Allow the mixture to stir for 20-30 minutes at room temperature to ensure complete deprotonation.

-

Alkyl Halide Addition: Slowly add 1-bromopropane (2.2 equivalents) to the reaction mixture. An exothermic reaction may be observed.

-

Reaction Monitoring: The reaction is stirred at room temperature for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Figure 2: Workflow for the direct N,N-dialkylation of 4-aminopyridine.

Method 2: Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines.[3][4] This two-step, one-pot reaction involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound, followed by in-situ reduction to the corresponding amine. For the synthesis of this compound, 4-aminopyridine would be reacted with propionaldehyde in the presence of a mild reducing agent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminopyridine (1.0 equivalent) and propionaldehyde (2.5 equivalents) in a suitable solvent such as 1,2-dichloroethane or methanol.

-

Acid Catalyst (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation.

-

Stirring: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the enamine/iminium ion intermediate.

-

Reducing Agent Addition: Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equivalents) is added portion-wise to the reaction mixture. This reducing agent is particularly effective for reductive aminations.[5]

-

Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours, and its progress is monitored by TLC.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Spectroscopic Characterization (Predicted)

As of the writing of this guide, publicly available experimental spectroscopic data for this compound is limited. Therefore, the following spectral characteristics are predicted based on the known spectroscopic properties of 4-aminopyridine derivatives and N,N-dipropyl-substituted aromatic amines.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be consistent with the proposed structure. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Pyridine Protons: Two distinct signals are expected for the aromatic protons of the pyridine ring. The protons at the 2- and 6-positions (α to the ring nitrogen) will appear as a doublet downfield, likely in the range of δ 8.0-8.2 ppm. The protons at the 3- and 5-positions (β to the ring nitrogen) will appear as another doublet upfield, around δ 6.5-6.7 ppm.

-

Propyl Protons:

-

The methylene protons adjacent to the exocyclic nitrogen (-N-CH₂ -CH₂-CH₃) are expected to appear as a triplet in the range of δ 3.2-3.4 ppm.

-

The middle methylene protons (-N-CH₂-CH₂ -CH₃) will likely be a sextet around δ 1.5-1.7 ppm.

-

The terminal methyl protons (-N-CH₂-CH₂-CH₃ ) are predicted to be a triplet in the upfield region, around δ 0.9-1.0 ppm.

-

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

-

Pyridine Carbons:

-

The carbon at the 4-position (C4), bearing the dipropylamino group, is expected to be significantly shielded and appear around δ 150-155 ppm.

-

The carbons at the 2- and 6-positions (C2, C6) are predicted to be in the range of δ 148-150 ppm.

-

The carbons at the 3- and 5-positions (C3, C5) will be the most shielded of the aromatic carbons, appearing around δ 106-108 ppm.

-

-

Propyl Carbons:

-

The methylene carbon attached to the nitrogen (-N-C H₂-CH₂-CH₃) is expected around δ 50-52 ppm.

-

The middle methylene carbon (-N-CH₂-C H₂-CH₃) is predicted to be in the range of δ 20-22 ppm.

-

The terminal methyl carbon (-N-CH₂-CH₂-C H₃) will be the most upfield signal, around δ 11-13 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-H Stretching: Aliphatic C-H stretching from the propyl groups will be observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring will appear above 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions.

-

C-N Stretching: The C-N stretching of the dialkylamino group attached to the aromatic ring will likely appear as a strong band in the 1310-1360 cm⁻¹ region.[6]

-

Absence of N-H Bands: As a tertiary amine, there will be no N-H stretching bands in the 3300-3500 cm⁻¹ region.[7]

Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 178. The fragmentation pattern is expected to be dominated by alpha-cleavage, which is characteristic of amines.[8] This would involve the loss of an ethyl radical (C₂H₅) to give a prominent fragment ion at m/z = 149. Another likely fragmentation would be the loss of a propyl radical (C₃H₇) leading to a fragment at m/z = 135.

Applications in Drug Development and Research

The structural motifs present in this compound suggest several potential avenues for its application in drug discovery and as a research tool.

Potassium Channel Modulation

The 4-aminopyridine core is a well-established pharmacophore for the blockade of voltage-gated potassium (Kv) channels.[9][10] 4-Aminopyridine itself (also known as dalfampridine) is an approved medication for improving walking in patients with multiple sclerosis. It is believed to work by blocking potassium channels in demyelinated axons, thereby prolonging the action potential and improving nerve conduction.

The N,N-dipropyl substitution in the target molecule is expected to significantly increase its lipophilicity compared to 4-aminopyridine. This could lead to altered pharmacokinetic properties, such as increased blood-brain barrier penetration. The larger alkyl groups may also confer selectivity for specific subtypes of potassium channels. Further research is warranted to investigate the inhibitory activity of this compound on various Kv channel subtypes and to assess its potential for treating neurological disorders characterized by impaired nerve conduction.

Catalyst in Organic Synthesis

Derivatives of 4-aminopyridine, most notably 4-(Dimethylamino)pyridine (DMAP), are widely used as highly efficient nucleophilic catalysts in a variety of organic transformations, including esterifications and acylations. The increased basicity and nucleophilicity of the pyridine nitrogen, due to the electron-donating effect of the amino group, is key to their catalytic activity. While less common than DMAP, this compound could potentially serve as a more lipophilic catalyst, offering advantages in reactions conducted in non-polar solvents.

Safety and Handling

Conclusion

This compound represents an intriguing, yet undercharacterized, molecule with significant potential in both medicinal chemistry and synthetic organic chemistry. Its structural relationship to the known potassium channel blocker 4-aminopyridine, combined with its increased lipophilicity, makes it a compelling candidate for further investigation as a modulator of neuronal excitability. The synthetic routes outlined in this guide provide a practical foundation for its preparation, and the predicted spectroscopic data offer a benchmark for its characterization. It is our hope that this in-depth technical guide will stimulate further research into the properties and applications of this and related 4-aminopyridine derivatives, ultimately contributing to the advancement of drug discovery and development.

References

-

Biessels, P. T., Agoston, S., & Horn, A. S. (1984). Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. European Journal of Pharmacology, 106(2), 319–325. [Link]

-

D'Hooge, R., et al. (1995). Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. General Pharmacology: The Vascular System, 26(5), 1131-1137. [Link]

-

Ferro, S., De Luca, L., Buemi, M. R., & Castelli, F. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(10), 2635. [Link]

-

Singh, S., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters, 23(13), 3794–3798. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 59-66. [Link]

-

Keogh, M., & Fink, J. K. (2014). The use of aminopyridines in neurological disorders. Expert Review of Neurotherapeutics, 14(10), 1145–1156. [Link]

-

Wikipedia contributors. (2023, December 29). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Supplementary Data. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.

-

matrim, c., & France, S. (2017). Reductive aminations by imine reductases: from milligrams to tons. Green Chemistry, 19(2), 309-343. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 8, 2026, from [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. [Link]

-

ResearchGate. (n.d.). and ( c ) poly(BVPC- co -NVP). FTIR spectra of ( a ) poly(4-vinyl pyridine); ( b ) poly(4VP. Retrieved January 8, 2026, from [Link]

-

University of Puget Sound. (n.d.). 13C-NMR. Retrieved January 8, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). Benzamide, N,N-dipropyl-. Retrieved January 8, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). 1-Propanamine, N,N-dipropyl-. Retrieved January 8, 2026, from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved January 8, 2026, from [Link]

-

Chadha, R., et al. (2018). 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology, 175(13), 2640–2656. [Link]

-

Weinreich, D., & Wonderlin, W. F. (1987). 4-aminopyridine- and dendrotoxin-sensitive potassium channels influence excitability of vagal mechano-sensitive endings in guinea-pig oesophagus. The Journal of Physiology, 394, 329–343. [Link]

-

Das, J., & Roy, S. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(55), 29215-29219. [Link]

-

Rodriguez-Rangel, A., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv. [Link]

-

Powers, T. S., & Lectka, T. (2023). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of chemical research, 56(10), 1238–1252. [Link]

-

Filip, M., et al. (2023). Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. Pharmaceuticals, 16(10), 1446. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 12(6), 1293–1301. [Link]

-

The Chemist. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. The Chemist. [Link]

-

Rodriguez-Rangel, A., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of N,N‐bis(4‐nitrophenyl)pyridine‐4‐amine. [Color figure can... Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). 2-Propen-1-amine, N,N-dipropyl-. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). Pyridine, 4-propyl-. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S13. 1 H-NMR for N-phenylpyridin-4-amine. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S21. 1 H-NMR for N-(4-fluorophenyl)pyridin-4-amine. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). 4-Aminopyridine. Retrieved January 8, 2026, from [Link]504245&Mask=80)

Sources

- 1. Buy this compound | 69008-70-4 [smolecule.com]

- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. gctlc.org [gctlc.org]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 10. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N,N-Dipropylpyridin-4-Amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-Dipropylpyridin-4-Amine, a member of the 4-dialkylaminopyridine (4-AP) class of compounds. These molecules are of significant interest as catalysts and as structural motifs in pharmaceutical and materials science.[1] The primary focus of this document is the detailed elucidation of the most direct and industrially relevant synthesis pathway: the nucleophilic aromatic substitution (SNAr) reaction. We will explore the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss critical process parameters. Alternative synthetic strategies are also briefly reviewed to provide a broader context for researchers. This guide is intended for chemical researchers, process chemists, and drug development professionals seeking a thorough understanding of the practical synthesis of this important molecule.

Mechanistic Rationale: The Chemistry of Synthesis

The synthesis of this compound is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the electronic properties of the pyridine ring is crucial to comprehending the efficiency of this pathway.

Activation of the Pyridine Ring for Nucleophilic Attack

Unlike benzene, the pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom exerts a powerful electron-withdrawing effect, both inductively and through resonance, which significantly reduces the electron density at the carbons in the 2- (ortho) and 4- (para) positions.[2] This polarization makes these specific positions electrophilic and thus susceptible to attack by nucleophiles.

The mechanism for SNAr on a 4-halopyridine proceeds via a two-step addition-elimination sequence.

-

Nucleophilic Addition: The nucleophile (dipropylamine) attacks the C-4 carbon, which bears the leaving group (e.g., Chlorine). This is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[3]

-

Formation of the Meisenheimer Intermediate: The attack forms a negatively charged, high-energy intermediate known as a Meisenheimer complex. A key feature that stabilizes this intermediate is a resonance structure where the negative charge is localized on the electronegative ring nitrogen atom. This specific resonance contributor is only possible for attack at the 2- and 4-positions, which explains the high regioselectivity of the reaction.[3]

-

Elimination & Re-aromatization: The intermediate collapses, expelling the halide leaving group and restoring the aromaticity of the pyridine ring to yield the final product.

This inherent activation of the 4-position makes the SNAr pathway a highly effective and straightforward method for synthesizing N,N-disubstituted-4-aminopyridines, often proceeding without the need for metal catalysis.[4][5]

Primary Synthesis Pathway: SNAr of 4-Chloropyridine with Dipropylamine

The most direct and economically viable route involves the reaction of 4-chloropyridine with dipropylamine.[5][6] The reaction can often be driven to completion by heating the reactants, sometimes in the presence of a solvent or run under neat conditions if the amine is a liquid at the reaction temperature.

Overall Reaction Scheme

Figure 1: Reaction of 4-Chloropyridine with Dipropylamine.

Detailed Experimental Protocol

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. 4-Chloropyridine is toxic and an irritant. Dipropylamine is corrosive and flammable. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Materials:

-

4-Chloropyridine hydrochloride

-

Dipropylamine (≥99%)

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of 4-Chloropyridine Free Base: In a separatory funnel, dissolve 10.0 g of 4-chloropyridine hydrochloride in 50 mL of deionized water. Carefully add 50% aqueous NaOH solution dropwise with swirling until the pH of the aqueous layer is >12. Extract the aqueous layer with toluene (3 x 30 mL). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield 4-chloropyridine as an oil.

-

Reaction Setup: To a 100 mL round-bottom flask, add the freshly prepared 4-chloropyridine (e.g., ~7.5 g, 1.0 equivalent). Add dipropylamine (3.0 equivalents).

-

Causality Note: An excess of dipropylamine is employed for two critical reasons. First, it acts as the nucleophile. Second, it serves as an in-situ base to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] This prevents the protonation of the remaining dipropylamine, which would render it non-nucleophilic.

-

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with 50 mL of toluene and transfer it to a separatory funnel.

-

Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining HCl salts, followed by a wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess dipropylamine.

-

Purification: The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product as a clear or pale yellow oil.

Discussion of Critical Parameters

-

Starting Material Purity: Using the hydrochloride salt of 4-chloropyridine requires a prior neutralization step, as the salt itself is not reactive. Ensuring the complete conversion to the free base is essential.

-

Temperature Control: While higher temperatures accelerate the reaction, excessive heat can lead to side reactions or decomposition, potentially lowering the yield and complicating purification. Reflux conditions provide a stable and effective reaction temperature.

-

Solvent Choice: While this reaction can be run neat, using a high-boiling, non-reactive solvent like toluene or xylene can aid in temperature control and facilitate a more homogenous reaction mixture, especially on a larger scale.

Data Presentation & Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₈N₂ |

| Molecular Weight | 178.27 g/mol |

| Appearance | Colorless to pale yellow oil |

| Typical Yield | 75-90% |

| Boiling Point | Varies with pressure (e.g., ~110-115 °C at ~5 mmHg) |

Visualization of the Synthesis Workflow

The following diagram illustrates the logical progression of the synthesis protocol.

Caption: Logical workflow for the synthesis of this compound.

Alternative Synthesis Strategies

While direct SNAr is highly effective, other modern synthetic methods can also be employed, particularly in cases where starting materials might be different or for constructing analogs.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7][8] This reaction would involve coupling an aryl halide or triflate (like 4-chloropyridine) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[9][10][11] While extremely versatile for less-activated or sterically hindered substrates, it represents a more complex and costly approach for this specific target compared to the catalyst-free SNAr reaction, which is facilitated by the electronic activation of the pyridine ring.[8]

Alkylation of 4-Aminopyridine

An alternative disconnection involves starting with 4-aminopyridine and performing a double alkylation using a propyl halide (e.g., 1-bromopropane). This approach requires a base to deprotonate the amino group.[12] However, controlling the reaction to achieve selective dialkylation without the formation of mono-alkylated product or over-alkylation to the quaternary pyridinium salt can be challenging, often leading to a mixture of products that require careful separation.[13]

Conclusion

The synthesis of this compound is most efficiently and economically accomplished through the nucleophilic aromatic substitution of 4-chloropyridine with dipropylamine. This method leverages the inherent electronic properties of the pyridine ring, providing a direct, high-yielding, and catalyst-free pathway to the desired product. The detailed protocol and mechanistic insights provided in this guide offer researchers a robust framework for the successful synthesis and purification of this valuable chemical compound.

References

- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..).

-

ResearchGate. (n.d.). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-alkyl-4-aminopyridine. Retrieved from [Link]

-

Semantic Scholar. (2010, September 2). The reaction of 4‐chloropyridine with some amines. Retrieved from [Link]

-

The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). Retrieved from [Link]

-

Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

- Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.

-

Chegg.com. (2018, February 7). Solved 4-Chloropyridine undergoes reaction with. Retrieved from [Link]

-

PubMed Central. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5,6-Dialkyl-4-aryl-2-aminopyridine-3-carbonitriles and In Vitro Study of Their Antimicrobial Activity. Retrieved from [Link]

-

Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016, July 8). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N,N‐bis(4‐nitrophenyl)pyridine‐4‐amine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

-

MDPI. (n.d.). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of New Amino-Functionalized Porphyrins:Preliminary Study of Their Organophotocatalytic Activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and purification of 4,4′-diaminotriphenylamine. Retrieved from [Link]

- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.

Sources

- 1. Buy this compound | 69008-70-4 [smolecule.com]

- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. The reaction of 4‐chloropyridine with some amines | Semantic Scholar [semanticscholar.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-Dialkylaminopyridine (DMAP) Analogues for Catalysis and Drug Development

Introduction: Beyond a Simple Catalyst

4-(Dimethylamino)pyridine (DMAP) is renowned in synthetic organic chemistry as a superior nucleophilic catalyst for a multitude of reactions, most notably acylations.[1][2][3] Its efficacy stems from the electron-donating dimethylamino group, which significantly enhances the nucleophilicity of the pyridine nitrogen.[4] This activation leads to the formation of a highly reactive acylpyridinium intermediate, which is more susceptible to nucleophilic attack than the original acylating agent.[4][5][6][7]

However, the true power of this scaffold lies in its tunability. The synthesis of 4-dialkylaminopyridine analogues allows researchers to precisely modulate the steric and electronic properties of the catalyst. This fine-tuning is critical for enhancing reaction rates, improving yields with sterically hindered substrates, and, most importantly, for the development of chiral variants that enable asymmetric catalysis.[8][9] In drug development, the 4-aminopyridine core is a privileged structure, and the ability to synthesize a diverse library of analogues is paramount for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable compounds, moving from classical, robust methods to more advanced and specialized techniques. Each section is grounded in mechanistic principles to explain the causality behind the experimental choices, ensuring a deep and practical understanding for researchers at the forefront of chemical innovation.

Chapter 1: The Workhorse Method: Nucleophilic Aromatic Substitution (SNAr) on 4-Halopyridines

The most direct and widely employed route to DMAP analogues is the nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a halide at the C4 position of the pyridine ring by a primary or secondary amine.[10][11]

Mechanistic Principles

The pyridine ring is inherently electron-deficient, a property exacerbated by the electron-withdrawing nature of the ring nitrogen. This deficiency makes the C2 and C4 positions particularly electrophilic and susceptible to nucleophilic attack.[11] The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: The amine nucleophile attacks the C4 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and onto the electronegative nitrogen atom, which provides significant stabilization.[11]

-

Elimination: Aromaticity is restored by the expulsion of the halide leaving group.

The rate-determining step is typically the initial nucleophilic attack.[12] Consequently, the reactivity of the 4-halopyridine substrate follows the order of electronegativity, not leaving group ability: F > Cl > Br > I .[12] This is because the highly electronegative fluorine atom makes the C4 position more electrophilic, accelerating the initial attack.

Key Reaction Parameters & Optimization

Successful SNAr reactions depend on the careful selection of substrates and conditions.

-

Choice of Halopyridine: 4-Chloropyridine hydrochloride is a common, cost-effective starting material. While 4-fluoropyridines are more reactive, their higher cost often makes 4-chloropyridine the pragmatic choice for large-scale synthesis. The reaction with 4-chloropyridine often requires more forcing conditions (higher temperatures).[10]

-

Amine Substrate Scope: A vast array of primary and secondary amines, both cyclic and acyclic, can be used. Sterically hindered amines may require higher temperatures or the use of a more reactive 4-halopyridine.

-

Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often used to solubilize the reagents and facilitate the reaction. In many cases, the reaction can be run neat, using an excess of the amine as the solvent.

-

Base and Temperature: When starting with a halopyridine salt (e.g., 4-chloropyridine HCl), a base is required to liberate the free pyridine. An excess of the reactant amine can often serve this purpose. Alternatively, non-nucleophilic bases like potassium carbonate can be added. Reactions are typically heated, often between 80-150 °C, to drive the substitution to completion.[10]

Standard Experimental Protocol: Synthesis of 4-(Pyrrolidin-1-yl)pyridine (PPY)

This protocol describes a representative synthesis of a common DMAP analogue.

-

Reaction Setup: To a pressure vessel, add 4-chloropyridine hydrochloride (1.0 eq.), pyrrolidine (3.0-5.0 eq.), and potassium carbonate (1.5 eq., optional, but recommended for faster reaction).

-

Reaction Conditions: Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, cautiously add water to the reaction mixture. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to yield PPY as a solid.

Workflow for SNAr Synthesis of DMAP Analogues

Caption: General workflow for SNAr synthesis.

Chapter 2: Alternative Routes to N-Functionalization

Reductive Amination

Reductive amination is a powerful, one-pot method for synthesizing secondary and tertiary amines from a less substituted amine and a carbonyl compound (aldehyde or ketone).[13][14] This is an excellent strategy for producing DMAP analogues starting from 4-aminopyridine.

The reaction proceeds in two stages within the same pot:

-

Imine Formation: 4-aminopyridine reacts with an aldehyde or ketone under weakly acidic conditions to form an imine (or iminium ion) intermediate.[15]

-

Reduction: A selective reducing agent, present in the reaction mixture, reduces the imine to the corresponding amine as it is formed.[15]

The key to success is the choice of reducing agent. It must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate imine/iminium ion.[16]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild, tolerant of acidic conditions needed for imine formation, and does not reduce aldehydes and ketones at an appreciable rate.

-

Sodium cyanoborohydride (NaBH₃CN): Another classic choice, highly selective for imines over carbonyls.[16] However, its toxicity and the potential for cyanide in the waste stream have led to a preference for NaBH(OAc)₃ in many labs.[16]

Standard Experimental Protocol: Synthesis of N-benzyl-N-methylpyridin-4-amine

This protocol demonstrates a two-step reductive amination sequence starting from 4-aminopyridine.

-

Step 1 (Mono-alkylation): In a round-bottom flask, dissolve 4-aminopyridine (1.0 eq.) and benzaldehyde (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol. Add acetic acid (catalytic amount). Stir for 1 hour to allow for imine formation.

-

Reduction 1: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. Stir at room temperature for 12-24 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane. Purify by column chromatography to obtain N-benzylpyridin-4-amine.

-

Step 2 (Second Alkylation): Dissolve the N-benzylpyridin-4-amine (1.0 eq.) and formaldehyde (37% aq. solution, 1.2 eq.) in DCE.

-

Reduction 2: Add NaBH(OAc)₃ (1.5 eq.) and stir at room temperature for 12 hours. Perform an aqueous work-up as described above and purify the final product.

Logic Diagram for N-Functionalization Choices

Caption: Decision logic for choosing a synthetic route.

Chapter 3: Advanced & Specialized Synthetic Routes

For complex or challenging targets, including many chiral analogues, more advanced synthetic technologies are required.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[17][18] While SNAr is often sufficient, Buchwald-Hartwig coupling excels when:

-

The amine is particularly unreactive or sterically hindered.

-

The pyridine substrate is an aryl bromide or a less reactive aryl chloride that fails under SNAr conditions.[19]

-

Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the product and regenerate the catalyst.[17][18] The choice of phosphine ligand is critical for success, with bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) being essential for activating C-Cl bonds.[19]

Pyridine Ring Construction: The Zincke Reaction

For highly substituted or unusual analogues, it can be advantageous to construct the pyridine ring itself. The Zincke reaction is a classic method that transforms a pyridine into a pyridinium salt (a Zincke salt) by reaction with 2,4-dinitrochlorobenzene.[20] This activated salt can then react with a primary amine, leading to the ring-opening of the pyridinium. Subsequent cyclization and elimination steps form a new, substituted pyridinium salt derived from the incoming amine.[20] While a multi-step process, it offers a unique retrosynthetic disconnection and has been used to prepare isotopically labeled pyridines and other complex structures.[21][22]

Synthesis of Chiral DMAP Analogues

The development of chiral DMAP analogues is a cornerstone of modern asymmetric catalysis.[8] These catalysts are crucial for kinetic resolutions of alcohols and amines, desymmetrization reactions, and various enantioselective transformations.[9] Synthetic strategies typically involve:

-

Incorporation of Existing Chirality: The most straightforward approach is to use a chiral secondary amine (often derived from the chiral pool, like proline derivatives) in an SNAr reaction with a 4-halopyridine.

-

Planar Chirality: A highly successful strategy, pioneered by Fu and others, involves attaching the DMAP core to a planar chiral scaffold, such as a ferrocene or a paracyclophane.[23] These "planar-chiral" DMAP derivatives have proven to be highly effective catalysts in a broad range of asymmetric reactions.[23][24]

-

Atropisomerism: Introducing steric bulk around the bond connecting the pyridine ring to another aryl group can create stable, axially chiral atropisomers.[9] These have been successfully employed as selective organocatalysts.

Comparison of Primary Synthetic Pathways

| Method | Starting Materials | Key Advantages | Key Limitations | Best Suited For |

| SNAr | 4-Halopyridine, Amine | Cost-effective, robust, scalable | Requires elevated temperatures, limited by amine nucleophilicity | Bulk synthesis of standard analogues |

| Reductive Amination | 4-Aminopyridine, Carbonyl | Mild conditions, one-pot, builds complexity | Requires selective reducing agents | Creating diverse libraries from a common starting material |

| Buchwald-Hartwig | 4-Halopyridine, Amine, Pd-catalyst | Broad substrate scope, mild conditions, high functional group tolerance | Catalyst cost, sensitivity to air/moisture, ligand optimization | Challenging substrates, late-stage functionalization |

Chapter 4: Purification and Characterization

Regardless of the synthetic route, proper purification and characterization are essential to ensure the quality and identity of the final DMAP analogue.

Purification Techniques

-

Acid-Base Extraction: As basic compounds, DMAP analogues can be effectively separated from non-basic impurities. The crude product is dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl). The protonated analogue moves to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the product, which can then be re-extracted into an organic solvent.

-

Column Chromatography: Silica gel chromatography is the most common method for purifying research-scale quantities. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate, often with a small amount of triethylamine to prevent streaking) is typically used.

-

Crystallization: Many DMAP analogues are crystalline solids and can be purified to high levels by recrystallization from a suitable solvent system.

Spectroscopic Characterization

The structure of a new DMAP analogue must be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is highly diagnostic. Look for the characteristic doublet signals for the protons at the C2/C6 and C3/C5 positions of the pyridine ring. The signals for the N-alkyl groups will also be present in the aliphatic region.

-

¹³C NMR: The carbon spectrum will show two signals for the pyridine ring carbons in a symmetrically substituted analogue, along with signals for the alkyl substituents.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the desired amine.

| Compound | ¹H NMR (CDCl₃, δ ppm) - Pyridine Protons | ¹H NMR (CDCl₃, δ ppm) - Alkyl Protons |

| DMAP | ~8.18 (d, 2H), ~6.65 (d, 2H) | ~3.00 (s, 6H) |

| PPY | ~8.20 (d, 2H), ~6.60 (d, 2H) | ~3.30 (t, 4H), ~2.00 (m, 4H) |

Conclusion

The synthesis of 4-dialkylaminopyridine analogues is a mature yet continually evolving field. While classical SNAr reactions remain the industrial method of choice for simple analogues, modern techniques like reductive amination and palladium-catalyzed cross-coupling have opened the door to previously inaccessible structures. The ability to rationally design and synthesize these powerful catalysts, particularly chiral variants, is essential for advancing both asymmetric synthesis and medicinal chemistry. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently select and execute the optimal synthetic strategy for their specific target, empowering the next wave of innovation in catalysis and drug discovery.

References

-

Zincke, T. (1904). Ueber Dinitrophenylpyridiniumchlorid und dessen Umwandlungsproducte. Justus Liebigs Annalen der Chemie, 330(3), 361-374. [Link][20]

-

S. A. V. S. K. L. I. D. S. S. S. V. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link][5][7]

-

Hernandez, C. (2017). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link][6]

-

Malkov, A. V., et al. (2003). Design and Synthesis of a New Type of Ferrocene-Based Planar Chiral DMAP Analogues. A New Catalyst System for Asymmetric Nucleophilic Catalysis. The Journal of Organic Chemistry, 68(12), 4727-4742. [Link][24]

-

Brittain, W. D. G. (2012). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham Research Archive. [Link][25]

-

Douglas, J. J., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society, 145(30), 16654-16661. [Link][21]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Zincke Imine Intermediates: Key to Selective Pyridine Functionalization. [Link][22]

-

France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(5), 2295-2330. [Link][8]

-

Fu, G. C. (2004). Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. Accounts of Chemical Research, 37(8), 542-7. [Link][23]

-

Spivey, A. C. (n.d.). Development of New Methodology. Imperial College London. [Link][9]

-

Titskii, G. D., & Turovskaya, M. K. (2008). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Russian Journal of Organic Chemistry, 44(11), 1669-1675. [Link][12]

-

Organic Chemistry Explained (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link][10]

-

Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link][17]

-

Wikipedia (n.d.). Reductive amination. Wikipedia. [Link][13]

-

Organic-Chemistry.org (n.d.). Reductive Amination. [Link][14]

-

G. Höfle, W. Steglich, H. Vorbrüggen (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. [Link][2]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][16]

-

The Organic Chemistry Tutor (2022). Reductive Amination | Synthesis of Amines. YouTube. [Link][15]

-

Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link][18]

-

Murugan, R., & Scriven, E. F. V. (2003). Catalysis by 4-dialkylaminopyridines. Aldrichimica Acta, 36(1), 21-27. [Link][3]

-

Problems in Chemistry (2021). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link][11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of New Methodology | Research groups | Imperial College London [imperial.ac.uk]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 15. youtube.com [youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Zincke reaction - Wikipedia [en.wikipedia.org]

- 21. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. etheses.bham.ac.uk [etheses.bham.ac.uk]

An In-depth Technical Guide to the ¹H NMR Spectrum of N,N-Dipropylpyridin-4-Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dipropylpyridin-4-amine is a tertiary amine belonging to the class of 4-aminopyridine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The precise structural elucidation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides a detailed exploration of the ¹H NMR spectrum of this compound, offering a blend of theoretical principles and practical insights for its interpretation.

Theoretical Framework: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum of an organic molecule provides a wealth of information based on several key parameters for each proton or group of equivalent protons in the molecule:

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values).[1][2]

-

Integration: The area under a signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The "n+1 rule" is a common guideline, where 'n' is the number of equivalent neighboring protons.

-

Coupling Constant (J): The distance between the peaks in a multiplet (in Hz) is the coupling constant, which provides information about the connectivity of protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Obtaining a clean and high-resolution ¹H NMR spectrum is crucial for accurate structural analysis. The following is a generalized protocol for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of high-purity this compound.

-

Solvent: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts. CDCl₃ is a common choice for many organic molecules.

-

Procedure: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard and its signal is set to 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.

-

Relaxation Delay: A delay of 1-2 seconds between scans allows for the relaxation of the nuclei.

-

Acquisition Time: Typically 2-4 seconds.

-

3. Data Processing:

-

Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode (pointing upwards).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each signal is integrated to determine the relative number of protons.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectrum of this compound: A Detailed Analysis

Based on the structure of this compound and typical ¹H NMR chemical shift values for similar compounds, we can predict the key features of its spectrum.

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Data Summary:

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hα | ~8.0 - 8.2 | Doublet | 2H | Protons on C2 and C6 of the pyridine ring |

| Hβ | ~6.5 - 6.7 | Doublet | 2H | Protons on C3 and C5 of the pyridine ring |

| Ha, Ha' | ~3.1 - 3.3 | Triplet | 4H | Methylene protons adjacent to the nitrogen (-N-CH₂ -CH₂-CH₃) |

| Hb, Hb' | ~1.5 - 1.7 | Sextet | 4H | Methylene protons in the middle of the propyl chain (-N-CH₂-CH₂ -CH₃) |

| Hc, Hc' | ~0.9 - 1.0 | Triplet | 6H | Methyl protons at the end of the propyl chain (-N-CH₂-CH₂-CH₃ ) |

Detailed Signal Analysis:

-

Hα Protons (Pyridine Ring): The two protons ortho to the pyridine nitrogen (Hα) are expected to be the most deshielded aromatic protons due to the electron-withdrawing nature of the nitrogen atom. Their signal will appear as a doublet due to coupling with the adjacent Hβ protons. For 4-aminopyridine, these protons appear around 8.0 ppm. The dipropylamino group is electron-donating, which should cause a slight upfield shift compared to unsubstituted pyridine.

-

Hβ Protons (Pyridine Ring): The two protons meta to the pyridine nitrogen (Hβ) are in a more electron-rich environment compared to the Hα protons. The strong electron-donating effect of the dipropylamino group at the 4-position will significantly shield these protons, causing their signal to appear further upfield. For 4-aminopyridine, these protons are observed at approximately 6.5 ppm. Their signal will be a doublet due to coupling with the Hα protons.

-

Ha, Ha' Protons (Propyl Chain): These are the methylene protons directly attached to the nitrogen atom. The electronegativity of the nitrogen causes a downfield shift. This signal is expected to be a triplet because of coupling to the adjacent methylene protons (Hb, Hb'). In similar N,N-dialkylamines, these protons typically resonate in the 2.5-3.5 ppm range.

-

Hb, Hb' Protons (Propyl Chain): These methylene protons are further from the electronegative nitrogen and will therefore appear more upfield than the Ha, Ha' protons. Their signal will be a sextet (or multiplet) due to coupling with the five neighboring protons (two on the adjacent methylene group and three on the terminal methyl group).

-

Hc, Hc' Protons (Propyl Chain): These are the terminal methyl protons of the propyl chains. Being the furthest from any electron-withdrawing groups, they will be the most shielded and appear at the highest field (lowest ppm value). The signal will be a triplet due to coupling with the two adjacent methylene protons (Hb, Hb').

Causality Behind Experimental Choices and Self-Validating Systems

The choice of a high-field NMR spectrometer is driven by the need to resolve potentially overlapping signals, especially in the aromatic region, and to accurately determine coupling constants. The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the ¹H NMR spectrum. The protocol becomes a self-validating system through the consistency of the obtained data. For instance, the integration values should correspond to the number of protons in the proposed structure. The splitting patterns must be consistent with the connectivity of the atoms. Any deviation from the expected patterns would indicate either an incorrect structural assignment or the presence of impurities.

Conclusion

The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. A thorough analysis of the chemical shifts, integration, and multiplicity of the signals allows for the unambiguous assignment of each proton in the molecule. This guide serves as a comprehensive resource for researchers and scientists, enabling them to confidently interpret the ¹H NMR spectrum of this compound and its derivatives, thereby supporting their endeavors in drug discovery and development.

References

-

The Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

N,N-Dipropylpyridin-4-Amine solubility in organic solvents

An In-depth Technical Guide to the Solubility of N,N-Dipropylpyridin-4-Amine in Organic Solvents

Introduction

This compound is a dialkyl derivative of 4-aminopyridine, a class of compounds recognized for their utility as nucleophilic catalysts in organic synthesis. The efficiency and applicability of such catalysts are intrinsically linked to their solubility in the reaction medium. A thorough understanding of a compound's solubility profile is paramount for researchers and drug development professionals, as it directly impacts reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide will focus on predicting solubility based on physicochemical principles and provide a detailed experimental protocol for its determination. This approach is designed to empower researchers to generate reliable solubility data in their own laboratory settings.

Section 1: Physicochemical Properties and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The structure of this compound, with its polar pyridine ring and nonpolar n-propyl chains, suggests a nuanced solubility profile.

Key Physicochemical Properties (Predicted and Inferred):

| Property | Value/Description | Influence on Solubility |

| Molecular Formula | C₁₁H₁₈N₂ | - |

| Molecular Weight | 178.27 g/mol | Higher molecular weight can sometimes decrease solubility compared to smaller analogues. |

| Structure | Pyridine ring with a dipropylamino group at the 4-position. | The pyridine nitrogen and the amino nitrogen are sites for hydrogen bonding with protic solvents. The propyl groups introduce significant nonpolar character. |

| Polarity | Moderately polar | The molecule possesses a polar head (aminopyridine) and nonpolar tails (propyl groups), making it amphiphilic to some extent. |